1,2-Bis(methyldiethoxysilyl)ethane

Beschreibung

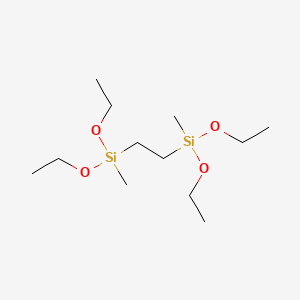

1,2-Bis(methyldiethoxysilyl)ethane (CAS: 88736-80-5) is a silicon-based organometallic compound with the molecular formula C₁₂H₃₀O₄Si₂ and a molecular weight of 294.5352 g/mol . Its structure features two methyldiethoxysilyl groups (-Si(OCH₂CH₃)₂CH₃) linked by an ethane bridge. Key properties include:

- Atomic composition: 30 hydrogen, 12 carbon, 4 oxygen, and 2 silicon atoms .

- Bonding: 47 bonds total, including 17 non-hydrogen bonds and 11 rotatable bonds (e.g., ethoxy groups) .

- Physicochemical data: Boiling point of 373 K (≈99.85°C) at 0.001 bar and a calculated octanol-water partition coefficient (logP) of 3.276, indicating moderate hydrophobicity .

- Applications: Primarily used as a silane coupling agent in polymer chemistry and materials science for surface modification, adhesion promotion, and crosslinking .

Eigenschaften

IUPAC Name |

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITBDIPWYKTHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939334 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-74-8, 88736-80-5 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(methyldiethoxysilyl)ethane can be synthesized through the reaction of diethoxymethylsilane with acetylene . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

[ \text{2 (CH}_3\text{Si(OEt)}_2\text{H) + HC≡CH} \rightarrow \text{(EtO)}_2\text{Si(CH}_3\text{)-CH}_2\text{-CH}_2\text{-(CH}_3\text{Si(OEt)}_2\text{)} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(methyldiethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization .

Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanols and ethanol.

Common Reagents and Conditions

Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.

Condensation: Catalysts such as acids or bases can be used to facilitate the condensation reactions.

Major Products Formed

Hydrolysis: Silanols and ethanol are the primary products of hydrolysis.

Condensation: Siloxane polymers or networks are formed during condensation reactions.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The applications of BMDEE can be categorized into several key areas:

Surface Modification

BMDEE is extensively used for surface modification due to its ability to form strong covalent bonds with various inorganic substrates. Upon hydrolysis, the ethoxy groups convert to silanol groups (Si-OH), which can react with surfaces such as silica and alumina, enhancing adhesion and modifying surface properties like wettability and chemical functionality .

Production of Aerogels and Xerogels

One of the most notable applications of BMDEE is in the synthesis of transparent aerogels and xerogels. These materials are characterized by their low density and high porosity, making them suitable for insulation and lightweight structural applications. Research has demonstrated that BMDEE serves as a precursor for ethylene-bridged polymethylsiloxane (EBPMS) aerogels, which exhibit improved mechanical properties and hydrophobic characteristics due to the presence of pendant methyl groups .

Case Study: EBPMS Aerogels

- Synthesis Method : A two-step sol-gel process involving strong acid followed by strong base treatment.

- Properties : High transmittance (up to 90% at 550 nm), low bulk density (~0.05 g/cm³), and significant specific surface area (up to 797 m²/g).

- Applications : Used in thermal insulation, optical devices, and as lightweight structural components in aerospace .

Adhesion Promotion

BMDEE is valuable in applications requiring strong adhesion between dissimilar materials. The hydrolysis products can form robust bonds with functional groups on other surfaces, making it suitable for coatings, sealants, and composite materials .

Chemical Intermediate

As a chemical intermediate, BMDEE plays a crucial role in synthesizing various silicate materials. Its reactivity allows for the incorporation into larger polymer networks or hybrid materials that combine organic and inorganic components .

Safety Considerations

While BMDEE itself has limited direct biological activity, its hydrolysis product, ethanol, poses safety concerns due to its narcotic effects when absorbed through skin or inhaled. Proper handling protocols are essential to mitigate health risks associated with exposure .

Wirkmechanismus

The mechanism of action of 1,2-Bis(methyldiethoxysilyl)ethane primarily involves its ability to undergo hydrolysis and condensation reactions . The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the formation of siloxane polymers and networks, which are the basis for many of its applications .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Synthetic Methods : this compound is typically synthesized via hydrosilylation of ethylene with methyldiethoxysilane, whereas dppe derivatives often involve Grignard or lithiation routes .

Biologische Aktivität

1,2-Bis(methyldiethoxysilyl)ethane (BMDEE) is an organosilicon compound with the molecular formula and a molecular weight of approximately 294.54 g/mol. This compound is characterized by its two methyldiethoxysilyl groups attached to an ethylene bridge, making it significant in various applications, particularly in the synthesis of silicate materials. Despite its extensive use in material science, direct biological activity associated with BMDEE is limited.

BMDEE contains hydrolyzable ethoxy groups that readily react with water to form silanol groups (Si-OH). This hydrolysis process is crucial as it allows the compound to bond with various inorganic substrates, influencing surface properties such as wettability and adhesion .

The hydrolysis of BMDEE results in the release of ethanol, a compound known for its biological effects. Ethanol can impact the central nervous system and has been classified as a carcinogen when consumed in alcoholic beverages. Thus, safety considerations are paramount when handling BMDEE due to its potential to release ethanol upon contact with moisture .

Surface Modification

BMDEE is primarily used for surface modification due to its ability to form strong covalent bonds with inorganic materials. The silanol groups formed during hydrolysis can react with various functional groups on other surfaces, enhancing adhesion between different materials.

Aerogels and Xerogels

Research has demonstrated that BMDEE can serve as a precursor for producing transparent aerogels and xerogels. These materials exhibit enhanced mechanical properties and hydrophobic characteristics due to the presence of pendant methyl groups . The synthesis process typically involves a sol-gel reaction followed by aging and drying processes.

| Property | EBPMS-60G | EBPMS-80G |

|---|---|---|

| Bulk Density (g/cm³) | 0.21 | 0.25 |

| BET Surface Area (m²/g) | 797 | 599 |

| Light Transmittance at 550 nm (%) | 92 | 90 |

The table above compares two types of ethylene-bridged polymethylsiloxane (EBPMS) aerogels derived from BMDEE, highlighting differences in bulk density, surface area, and light transmittance .

Case Studies

- Aerogel Production : A study conducted by Shimizu et al. reported on the synthesis of transparent aerogels using BMDEE as a precursor. The resulting materials displayed significant flexibility and hydrophobicity, making them suitable for applications requiring lightweight and strong materials .

- Surface Functionalization : Research has shown that BMDEE can effectively modify surfaces for improved adhesion in composite materials. The formation of silanol groups enhances bonding strength, which is critical in various industrial applications.

Safety and Environmental Considerations

While BMDEE itself has limited direct biological activity, the release of ethanol during hydrolysis poses potential health risks. Ethanol exposure can lead to narcotic effects such as headaches, nausea, and drowsiness. Therefore, appropriate safety measures should be implemented when handling this compound .

Q & A

Basic: What are the optimal hydrolysis conditions for 1,2-Bis(methyldiethoxysilyl)ethane to ensure controlled silanol formation?

Answer: Hydrolysis is critical for generating silanol groups, which enable covalent bonding in hybrid materials. Controlled hydrolysis requires:

- pH modulation : Neutral to slightly acidic conditions (pH 5–7) minimize rapid condensation, allowing gradual silanol formation .

- Solvent selection : Use ethanol/water mixtures (1:1 v/v) to balance hydrolysis and solubility. Excess water accelerates uncontrolled polymerization .

- Temperature control : Maintain 25–40°C to ensure steady reaction kinetics. Higher temperatures (>60°C) risk premature gelation .

Methodological tip: Monitor hydrolysis progress via FTIR (disappearance of Si–O–Et peaks at ~960 cm⁻¹) or ²⁹Si NMR (shift from –Si–OEt to –Si–OH at δ –50 to –60 ppm) .

Basic: How does the ethylene bridge in this compound influence its structural stability compared to analogs with longer carbon chains?

Answer: The ethylene bridge (C₂) provides:

- Enhanced rigidity : Shorter chain length reduces conformational flexibility, stabilizing the siloxane network during polymerization .

- Balanced hydrophobicity : Methyl groups on silicon atoms confer hydrophobicity, while the ethylene bridge prevents excessive steric hindrance, enabling efficient crosslinking .

Comparison with analogs :

| Compound | Linker Length | Hydrophobicity | Crosslinking Efficiency |

|---|---|---|---|

| 1,3-Bis(methyldiethoxysilyl)propane | C₃ | Moderate | Lower due to flexibility |

| 1,2-Bis(trimethoxysilyl)ethylene | C₂ | Higher | Faster condensation |

Advanced: How can researchers resolve contradictions in reported hydrolysis kinetics of this compound under varying pH conditions?

Answer: Discrepancies arise from differences in:

- Ionic strength : High salt concentrations (e.g., NaCl) accelerate hydrolysis by polarizing Si–O bonds but may destabilize colloidal precursors .

- Catalyst type : Acidic (HCl) vs. basic (NH₃) catalysts yield divergent silanol condensation pathways. For reproducibility, standardize catalysts (e.g., 0.1 M HCl) .

Experimental design :

Conduct kinetic studies using stopped-flow FTIR to track real-time silanol formation.

Compare activation energies (Eₐ) via Arrhenius plots under controlled pH (5, 7, 9).

Validate with small-angle X-ray scattering (SAXS) to correlate kinetics with nanostructure evolution .

Advanced: What methodologies optimize this compound-derived aerogels for tailored pore architectures?

Answer: Aerogel porosity depends on sol-gel parameters:

- Precursor concentration : 5–10 wt% in ethanol yields mesopores (2–50 nm). Higher concentrations (>15 wt%) promote macropores (>50 nm) but reduce surface area .

- Drying method :

- Supercritical CO₂ drying: Preserves nanoscale pores (BET surface area ~600 m²/g).

- Ambient drying: Requires surface modification (e.g., trimethylchlorosilane) to prevent pore collapse .

Data-driven optimization : Use mercury porosimetry and nitrogen adsorption-desorption isotherms to correlate synthesis conditions with pore size distribution .

Basic: What safety protocols are essential when handling this compound due to ethanol release during hydrolysis?

Answer: Hydrolysis releases ethanol, a CNS depressant and potential carcinogen:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit ethanol vapor exposure .

- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical goggles resistant to organosilicon compounds .

- Waste disposal : Collect hydrolysis byproducts in sealed containers labeled "flammable/ethanol-contaminated" for incineration .

Advanced: How does this compound compare to BTESE (1,2-Bis(triethoxysilyl)ethane) in membrane fabrication for gas separation?

Answer:

Basic: What spectroscopic techniques confirm the purity of synthesized this compound?

Answer:

- ¹H NMR : Peaks at δ 0.2–0.5 ppm (Si–CH₃), δ 1.2 ppm (CH₂CH₃), δ 3.8 ppm (OCH₂CH₃) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 294.5352 (C₁₂H₃₀O₄Si₂⁺) .

- FTIR : Absence of –OH stretches (3200–3600 cm⁻¹) confirms anhydrous synthesis .

Advanced: How do isotopic substitutions (e.g., deuterated ethanol) affect the hydrolysis mechanism of this compound?

Answer: Deuterated solvents slow hydrolysis kinetics due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.